molecular formula C24H21FN4O2S2 B2495663 4-(2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1226444-35-4

4-(2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2495663
CAS RN: 1226444-35-4
M. Wt: 480.58
InChI Key: XBUMMJFSODTKMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds involves complex chemical reactions, including the use of specific reagents and conditions to achieve the desired molecular architecture. For instance, a related synthesis process involved N-substituted imidazolylbenzamides showing potency in vitro akin to known selective class III agents, indicating the importance of the 1H-imidazol-1-yl moiety in the compound's activity (Morgan et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, like N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, reveals a detailed understanding of the molecular conformation, interactions, and crystalline structure. For instance, these compounds exhibit different modes of supramolecular aggregation, highlighting the influence of molecular structure on physical properties and potential reactivity (Sagar et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs can be highly specific, involving interactions with thiols, as seen with fluorogenic reagents for thiols, indicating the compound's reactive nature towards specific functional groups (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties, such as crystallization behavior and hydrogen bonding patterns, are crucial for understanding the compound's behavior in different environments. The crystal structure of related compounds provides insights into molecular interactions stabilizing the structure, as seen in various crystallography studies (Sharma et al., 2016).

Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and characterization of complex molecules often focuses on developing novel compounds with potential biological activities. For example, compounds with similar structural motifs, such as fluorinated benzothiazolo imidazole compounds, have been synthesized and evaluated for antimicrobial activity, showcasing the interest in developing new therapeutics based on intricate molecular designs (B. Sathe et al., 2011).

Antimicrobial Evaluation

The antimicrobial properties of newly synthesized compounds are a significant area of research. For instance, the study on fluorinated benzothiazolo imidazole compounds revealed some promising anti-microbial activity, indicating the potential of similar structured compounds for therapeutic applications (B. Sathe et al., 2011).

Docking Studies

Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. Such studies help in the rational design of compounds with enhanced biological activity. Although not directly related to the compound , research involving docking studies of synthesized molecules, such as 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, highlights the importance of computational methods in drug development (Sailaja Rani Talupur et al., 2021).

properties

IUPAC Name

4-[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S2/c1-16-4-7-18(13-21(16)25)28-22(30)15-33-24-26-10-11-29(24)19-8-5-17(6-9-19)23(31)27-14-20-3-2-12-32-20/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUMMJFSODTKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

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